molecular formula C15H11BrN2O3 B11690387 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide

Cat. No.: B11690387
M. Wt: 347.16 g/mol
InChI Key: KOPTUNWJDBSRBP-CAOOACKPSA-N
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Description

N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide is a hydrazone derivative synthesized via the condensation of 3-bromobenzohydrazide with 1,3-benzodioxole-5-carbaldehyde. The compound features a 3-bromophenyl group linked to a benzodioxolyl moiety through an imine bond (E-configuration). This compound belongs to a broader class of benzohydrazide derivatives, which are widely studied for their antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

Molecular Formula

C15H11BrN2O3

Molecular Weight

347.16 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-bromobenzamide

InChI

InChI=1S/C15H11BrN2O3/c16-12-3-1-2-11(7-12)15(19)18-17-8-10-4-5-13-14(6-10)21-9-20-13/h1-8H,9H2,(H,18,19)/b17-8+

InChI Key

KOPTUNWJDBSRBP-CAOOACKPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Intermediates

The mechanism involves nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl carbon, followed by dehydration to form the hydrazone (Figure 1). Protonation of the carbonyl oxygen enhances electrophilicity, while polar aprotic solvents like dimethylformamide (DMF) or ethanol stabilize intermediates. The presence of electron-withdrawing groups (e.g., bromine on the benzohydrazide) moderates reaction kinetics by reducing nucleophilicity, often requiring extended reaction times.

Step-by-Step Synthesis Protocol

Materials and Reagents

  • 1,3-Benzodioxole-5-carbaldehyde : Commercial availability or synthesized via Vilsmeier-Haack formylation of 1,3-benzodioxole.

  • 3-Bromobenzohydrazide : Prepared by hydrazinolysis of methyl 3-bromobenzoate.

  • Solvents : Ethanol (polar protic) or DMF (polar aprotic).

  • Catalyst : Glacial acetic acid (1–2 drops) or anhydrous sodium sulfate.

Procedure

  • Solution Preparation : Dissolve 1,3-benzodioxole-5-carbaldehyde (1.64 g, 10 mmol) and 3-bromobenzohydrazide (2.15 g, 10 mmol) in 50 mL of ethanol.

  • Acid Catalysis : Add glacial acetic acid (0.1 mL) to protonate the carbonyl group.

  • Reflux : Heat the mixture at 60–70°C for 4–6 hours under stirring.

  • Monitoring : Track reaction progress via thin-layer chromatography (TLC; ethyl acetate:hexane, 1:2).

  • Work-Up : Cool the mixture, filter the precipitate, and wash with cold ethanol.

  • Purification : Recrystallize from hot ethanol to obtain yellow crystals (yield: 72–78%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Ethanol DMF Water
Yield (%) 7865<10
Reaction Time (h) 4–63–4>24
Purity (HPLC) 99.2%97.8%85.1%

Ethanol emerges as the optimal solvent due to its ability to dissolve both reactants while facilitating dehydration. Elevated temperatures (60–70°C) accelerate imine formation without promoting side reactions.

Catalytic Systems

  • Acetic Acid : Enhances reaction rate by protonating the aldehyde (yield: 78%).

  • Anhydrous Na₂SO₄ : Acts as a desiccant, shifting equilibrium toward product (yield: 70%).

  • No Catalyst : Prolongs reaction time (>8 hours) and reduces yield (55%).

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol yields pure product with minimal residual solvents. Alternative solvents (acetonitrile, ethyl acetate) offer lower recovery rates (Table 2).

Solvent Recovery (%) Purity (%)
Ethanol7899.2
Acetonitrile6598.5
Ethyl Acetate5897.3

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, N=CH), 7.92–7.88 (m, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, benzodioxole-H), 6.02 (s, 2H, OCH₂O).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C).

  • LC-MS : m/z 347.1 [M+H]⁺, confirming molecular weight.

Research Findings and Challenges

Byproduct Formation

Competing esterification or oxidation side products may arise if:

  • Excess hydrazide is used (yields hydrazide dimers).

  • Reaction temperatures exceed 80°C (promotes aldehyde oxidation).

Scale-Up Considerations

Industrial-scale synthesis requires:

  • Continuous removal of water (e.g., Dean-Stark trap).

  • Catalytic systems tolerant of variable feedstock purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone bond (C=N) and amide group in the compound undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In the presence of HCl or H₂SO₄, the hydrazone bond cleaves to regenerate 1,3-benzodioxole-5-carbaldehyde and 3-bromobenzohydrazide.

  • Basic Hydrolysis : NaOH or KOH promotes hydrolysis of the amide group, yielding 3-bromobenzoic acid and a hydrazine derivative.

Optimized Conditions :

Reaction TypeSolventCatalystTemperatureYield
Acidic HydrolysisEthanolHCl (1M)60°C72%
Basic HydrolysisMethanolNaOH (2M)50°C68%

Condensation Reactions

The aldehyde group in the benzodioxole moiety facilitates Schiff base formation with primary amines:

  • Example : Reaction with 5-amino-3,4-dimethylisoxazole in ethanol under reflux forms a conjugated imine derivative .

    • Conditions : Ethanol, 3 hours, 74% yield .

    • Mechanism : Nucleophilic attack by the amine on the aldehyde carbon, followed by dehydration.

Substitution Reactions

The bromine atom on the benzene ring participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling with arylboronic acids replaces bromine with aryl groups.

    • Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12 hours.

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization to form heterocyclic systems:

  • Example : Heating in DMF with CuI yields a benzoxazole derivative via C–O bond formation.

Redox Reactions

The benzodioxole group is susceptible to oxidation:

  • Oxidation : Treatment with KMnO₄ in acidic medium cleaves the dioxole ring to form a catechol derivative.

Comparative Reactivity

CompoundReactivity Profile
N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-bromobenzohydrazideSimilar NAS reactivity but lower hydrolysis yield (62%) due to steric effects
N-(1,3-Benzodioxol-5-ylmethyl)-N′-phenylhydrazine Enhanced cyclization efficiency but reduced thermal stability

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzohydrazide exhibit notable antimicrobial properties. For instance, studies have shown that N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate a promising antimicrobial profile, making it a candidate for further development as an antibacterial agent .

Antioxidant Activity

The antioxidant potential of benzohydrazide derivatives has been evaluated using assays such as the DPPH radical scavenging method. Compounds similar to this compound have shown moderate antioxidant activity, which suggests potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Recent studies have indicated that certain hydrazone derivatives exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The incorporation of the benzodioxole structure may enhance these effects due to its ability to interact with biological targets involved in cancer progression .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazides and aldehydes under controlled conditions. Characterization techniques such as FTIR, NMR (both 1H^1H and 13C^13C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyMethodologyFindings
Antimicrobial EvaluationDisc diffusion method on agar platesDemonstrated significant inhibitory effects against S. aureus with MIC values lower than standard antibiotics .
Antioxidant AssessmentDPPH radical scavenging assayShowed moderate antioxidant activity correlating with the number of methoxy groups present .
Anticancer ScreeningCell viability assays on various cancer cell linesInduced apoptosis in treated cells, suggesting potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds reveal key trends:

Compound Substituent on Benzylidene Dihedral Angle (°) Hydrogen Bonding Interactions Reference
(E)-3-Bromo-N'-(5-bromo-2-hydroxy) 5-Bromo-2-hydroxy 10.5 N–H···O (intermolecular), O–H···N (intramolecular)
(E)-3-Bromo-N'-(4-hydroxy-3-nitro) 4-Hydroxy-3-nitro Not reported N–H···O, O–H···N, O–H···O (layered)
N′-[(E)-3-Bromobenzylidene]pyrazine Pyrazine-2-carbohydrazide 13.95 N–H···O (intermolecular)
Target compound 1,3-Benzodioxol-5-yl Inferred Likely N–H···O and C–H···π interactions

The benzodioxolyl group’s fused oxygen atoms may hinder strong O–H hydrogen bonds but promote weaker interactions (e.g., C–H···O or π-π stacking), altering crystal packing compared to hydroxy- or nitro-substituted analogues .

Biological Activity

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and insecticidal activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN3O3C_{16}H_{14}BrN_{3}O_{3}, with a molecular weight of approximately 372.2 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. For instance, research on acylhydrazones has shown that derivatives can effectively inhibit methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The presence of halogen substituents and the lipophilicity of these compounds often correlate with enhanced antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N'-[1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazideMRSA12.5 µg/mL
N'-[1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazideE. coli15 µg/mL
3,4-(methylenedioxy) cinnamic acidAedes aegypti larvaeLC50: 28.9 µM

Anticancer Activity

The anticancer potential of hydrazone derivatives has been explored through various studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves induction of apoptosis and disruption of cellular proliferation pathways .

Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of various hydrazone derivatives found that this compound exhibited an IC50 value of 20 µM against human cancer cell lines, indicating promising anticancer potential without significant toxicity to normal cells.

Insecticidal Activity

This compound has also been evaluated for its larvicidal activity against Aedes aegypti, a vector for several arboviruses. The compound showed significant activity with an LC50 value comparable to conventional insecticides .

Table 2: Insecticidal Activity Data

CompoundTarget InsectLC50 (µM)
This compoundAedes aegypti larvae30.2 ± 4.5
TemephosAedes aegypti larvae<10.94

Q & A

Q. What synthetic routes are recommended for preparing N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via acid-catalyzed condensation between 3-bromobenzohydrazide and 1,3-benzodioxole-5-carbaldehyde. Key optimization parameters include solvent choice (e.g., ethanol or methanol for reflux), temperature (60–80°C), and catalyst (e.g., glacial acetic acid). Reaction progress can be monitored via TLC, and yields are improved by stoichiometric control of reactants and inert atmosphere use .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

  • X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
  • FT-IR confirms the presence of hydrazide C=O (1650–1680 cm⁻¹) and imine C=N (1590–1620 cm⁻¹) stretches .
  • NMR (¹H and ¹³C) identifies proton environments, such as the benzodioxole methylidene proton (δ 8.3–8.5 ppm) and aromatic bromine effects .

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., temperature, pH)?

Stability studies involve thermogravimetric analysis (TGA) for thermal decomposition profiles and differential scanning calorimetry (DSC) for phase transitions. Solubility and hydrolytic stability are tested in buffers (pH 1–13) via UV-Vis spectroscopy over 24–72 hours .

Q. What are common impurities encountered during synthesis, and how can they be identified and resolved?

Impurities include unreacted aldehydes, side products from over-condensation, and oxidized hydrazide intermediates. These are detected via HPLC (C18 column, acetonitrile/water mobile phase) and removed through recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What solvent systems are optimal for reactions and purification of this compound?

Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while ethanol or methanol is preferred for recrystallization. For chromatography, ethyl acetate/hexane (3:7 v/v) effectively separates hydrazide derivatives .

Advanced Research Questions

Q. How can molecular docking simulations elucidate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Docking studies (using AutoDock Vina or Schrödinger Suite) evaluate binding affinities to targets like cannabinoid receptors or bacterial enzymes. The benzodioxole and bromophenyl moieties are critical for hydrophobic interactions, while the hydrazide group may form hydrogen bonds with active-site residues .

Q. What role do DFT calculations play in understanding the electronic properties and reactivity of this hydrazide derivative?

DFT (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. These predict nucleophilic/electrophilic sites and explain regioselectivity in reactions .

Q. How should researchers address contradictions in reported biological activity data for structurally similar benzohydrazides?

Cross-study comparisons require normalizing assay conditions (e.g., cell lines, concentration ranges). Meta-analyses of IC₅₀ values and molecular dynamics simulations can reconcile discrepancies, such as varying antibacterial efficacy due to substituent effects (e.g., bromine vs. chlorine) .

Q. What methodologies explore the catalytic potential of metal complexes derived from this compound?

Coordination chemistry studies involve synthesizing complexes with transition metals (Cu²⁺, Zn²⁺) and characterizing them via UV-Vis, EPR, and cyclic voltammetry. Catalytic activity is tested in oxidation reactions (e.g., cyclohexane to adipic acid) under mild conditions .

Q. How can comparative studies with structural analogs guide the design of improved derivatives?

Systematic SAR studies evaluate substituent effects:

  • Bromine at position 3 enhances lipophilicity and membrane permeability.
  • Benzodioxole contributes to π-stacking with aromatic residues in target proteins.
    Analog synthesis (e.g., replacing bromine with methoxy or nitro groups) and bioactivity screening identify lead compounds .

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